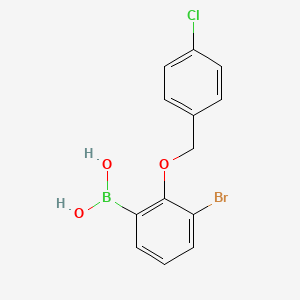

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Overview

Description

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBrClO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a (4-chlorobenzyl)oxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-((4-chlorobenzyl)oxy)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 3-position of the phenyl ring.

Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and organic halides or activated olefins. The presence of the bromine group allows it to act as a coupling partner, enabling the synthesis of complex biaryl compounds.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms biaryl compounds; utilizes palladium catalysts |

| Reaction Conditions | Typically involves base and solvent systems |

Medicinal Chemistry

Potential Drug Development

The unique structure of this compound suggests potential applications in drug development. Its boronic acid moiety allows for reversible interactions with diol-containing biomolecules, which can modulate various cellular processes, including enzyme inhibition and cell signaling modulation.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, studies have shown that boronic acids can form complexes with active sites of enzymes, effectively blocking their activity.

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized for synthesizing advanced materials such as polymers and nanomaterials. The stability of carbon-boron bonds formed during reactions makes it valuable for creating materials with specific properties.

Applications in Nanotechnology

The compound's ability to form stable bonds is leveraged in the development of nanomaterials that can be used in electronics and photonics, enhancing performance due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the bromo and (4-chlorobenzyl)oxy substituents.

4-Bromophenylboronic acid: Contains a bromo group but lacks the (4-chlorobenzyl)oxy group.

2-(4-Chlorobenzyloxy)phenylboronic acid: Contains the (4-chlorobenzyl)oxy group but lacks the bromo group.

Uniqueness

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the bromo and (4-chlorobenzyl)oxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for selective modifications and the formation of complex molecules .

Biological Activity

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its biological activity, particularly in the context of proteasome inhibition and its role in various biochemical reactions. This compound is primarily utilized in organic synthesis, notably in the Suzuki-Miyaura coupling reaction, but its implications in biological systems are increasingly being explored.

The primary biological activity of this compound is attributed to its interaction with proteasomes. Proteasomes are essential for degrading unneeded or damaged proteins through proteolysis. The compound binds to the active sites of proteasomes, inhibiting their enzymatic activity, which leads to an accumulation of proteins within the cell. This mechanism is crucial for inducing apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Key Mechanisms:

- Transmetalation: The compound participates in transmetalation during the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds.

- Proteasome Inhibition: It forms a reversible covalent bond with the catalytic threonine residue in the proteasome, leading to enzyme inhibition and subsequent cellular effects.

The biochemical properties of this compound highlight its role as a potent proteasome inhibitor. Studies indicate that this compound can significantly affect cellular functions by altering signaling pathways and gene expression due to proteasome inhibition.

Biochemical Analysis:

- Inhibition of Proteasome Activity: The compound effectively inhibits proteasome activity, leading to increased levels of ubiquitinated proteins.

- Cellular Effects: Inhibition results in apoptosis in cancer cell lines, showcasing its potential as an anti-cancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its stability under laboratory conditions indicates potential for practical applications in therapeutic settings.

| Parameter | Description |

|---|---|

| Molecular Weight | 341.39 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Toxicity | Low toxicity at therapeutic doses |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Proteasome Inhibition and Apoptosis:

- A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines due to proteasome inhibition.

- The accumulation of misfolded proteins triggered cellular stress responses leading to programmed cell death.

- Dosage Effects:

-

Comparative Studies:

- Comparative analyses with other boronic acids have shown that the specific substitution pattern of this compound enhances its potency as a proteasome inhibitor compared to structurally similar compounds.

Q & A

Basic Questions

Q. What synthetic routes are available for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, and how is its purity validated?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or electrophilic substitution. For example, intermediates like 3-bromo-2-hydroxybenzaldehyde may undergo benzylation with 4-chlorobenzyl bromide, followed by boronation using bis(pinacolato)diboron. Characterization involves H/C NMR (e.g., δ 7.33–7.26 ppm for aromatic protons) and HRMS (e.g., [M+H] at 420.13931) . Purity is validated via LC-MS/MS with LOD <0.1 ppm and LOQ <0.3 ppm, following ICH guidelines for linearity (R >0.99), repeatability (RSD <5%), and specificity .

Q. How can crystallographic data for this compound be obtained, and what structural insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software packages (e.g., SHELXL for refinement) resolves the molecular geometry. Key parameters include bond angles (e.g., B-O-C ~120°) and packing interactions (e.g., halogen-π interactions from bromine). For similar boronic acids, Acta Crystallographica reports space groups like and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the boronic acid moiety influence oxidation stability in aqueous environments, and how can this be experimentally quantified?

- Methodology : Oxidation kinetics are studied using H NMR to monitor conversion to phenol under HO. For analogous compounds, oxidation half-lives range from 5–27 minutes, depending on diol affinity (e.g., pinacol vs. neopentyl glycol). Affinity assays (e.g., alizarin red S competition) rank diol-binding strengths (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30). Hydrolysis equilibrium is decoupled from oxidation using pH-controlled buffers .

Q. What strategies mitigate genotoxicity risks from residual boronic acid impurities in pharmaceutical applications?

- Methodology : Computational mutagenicity alerts (e.g., using Derek Nexus) identify structural alerts. LC-MS/MS with MRM transitions (e.g., m/z 180 → 136 for carboxy phenyl boronic acid) quantifies impurities at <1 ppm. Solid-phase extraction (SPE) or biphasic transesterification with methyl boronic acid removes residuals while avoiding water-soluble byproducts .

Q. How can this compound be integrated into stimuli-responsive hydrogels for targeted drug delivery?

- Methodology : The boronic acid forms pH-sensitive complexes with diols (e.g., glucose). Hydrogels are synthesized via radical polymerization of acrylamide monomers functionalized with the compound. Swelling ratios are measured gravimetrically under varying glucose concentrations (0–20 mM). Release kinetics (e.g., insulin) are monitored using Franz diffusion cells, showing >80% release at pH 7.4 vs. <20% at pH 5.0 .

Q. What role does the 4-chlorobenzyl group play in modulating biological activity, such as ion channel interactions?

- Methodology : Patch-clamp assays on AtT-20 corticotroph cells assess chloride channel blockade. IC values are compared to analogs (e.g., 3-methoxybenzyl derivatives). Molecular docking (e.g., AutoDock Vina) predicts binding to CFTR domains, with ΔG values correlating with experimental inhibition. Substituent effects are quantified via Hammett σ constants (e.g., σ = 0.23 vs. σ = -0.27) .

Properties

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-23-9 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.